molecular formula C8H6BF3KNO4 B1451407 Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate CAS No. 850623-56-2

Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate

Cat. No. B1451407
CAS RN: 850623-56-2
M. Wt: 287.04 g/mol
InChI Key: JIKFIMLHTHLRJE-UHFFFAOYSA-N
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Description

Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate is a chemical compound with the CAS Number: 850623-56-2 . It has a molecular weight of 287.04 . The IUPAC name for this compound is potassium trifluoro [3- (methoxycarbonyl)-5-nitrophenyl]borate (1-) .


Molecular Structure Analysis

The InChI code for Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate is 1S/C8H6BF3NO4.K/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)13(15)16;/h2-4H,1H3;/q-1;+1 . This code represents the molecular structure of the compound.

Mechanism of Action

Target of Action

Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate, also known as Potassium trifluoro(3-(methoxycarbonyl)-5-nitrophenyl)borate, is an organoboron compound . The primary targets of this compound are the transition metals such as copper, rhodium, nickel, or palladium . These metals are often used as catalysts in various organic reactions.

Mode of Action

The compound acts as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . It interacts with its targets (transition metals) by transferring formally nucleophilic organic groups from boron to the metal . This process is known as transmetalation .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Organotrifluoroborates, in general, are known for their stability and ease of handling and purification . They are tolerant of air and moisture, which suggests they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, enabling the construction of complex organic molecules from simpler precursors.

Action Environment

The action of Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate is influenced by various environmental factors. For instance, the compound is stable and can be handled in the presence of air and moisture . The efficiency of its action in cross-coupling reactions can be affected by the presence of other substances, the temperature, and the ph of the environment .

properties

IUPAC Name

potassium;trifluoro-(3-methoxycarbonyl-5-nitrophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3NO4.K/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)13(15)16;/h2-4H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKFIMLHTHLRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660120
Record name Potassium trifluoro[3-(methoxycarbonyl)-5-nitrophenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate

CAS RN

850623-56-2
Record name Potassium trifluoro[3-(methoxycarbonyl)-5-nitrophenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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